

Mij821 (Onfasprodil): Detailed Application Notes and Protocols for Laboratory Use

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Compound of Interest

Compound Name: Mij821

Cat. No.: B10830910

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mij821, also known as onfasprodil, is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit.^{[1][2][3]} Developed by Novartis, it is under investigation as a rapid-acting antidepressant for treatment-resistant depression.^{[1][3]} Its mechanism of action involves inhibiting the activity of GluN2B-containing NMDA receptors, which is thought to produce antidepressant effects with a potentially lower incidence of the dissociative side effects associated with non-selective NMDA receptor antagonists like ketamine.^{[1][4]}

These application notes provide detailed protocols for the preparation and use of **Mij821** in a laboratory setting, intended to guide researchers in neuroscience, pharmacology, and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Mij821** is presented in the table below. This information is essential for accurate solution preparation and experimental design.

Property	Value	Reference
IUPAC Name	6-{{(1S)-2-[(3aR,5R,6aS)-5-(2-Fluorophenoxy)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-1-hydroxyethyl}-3-pyridinol	[5]
Molecular Formula	C ₂₀ H ₂₃ FN ₂ O ₃	[5]
Molar Mass	358.413 g/mol	[5]
CAS Number	1892581-29-1	[5]
Solubility	0.7 mM at pH 6.8 (Aqueous)	
In Vitro IC ₅₀ (Human NR2B)	8 nM	
In Vitro IC ₅₀ (Rat NR2B)	6 nM	

Solution Preparation

For laboratory use, preparing accurate and stable solutions of **Mij821** is critical for reproducible experimental results.

Stock Solution Preparation (10 mM in DMSO)

Materials:

- **Mij821** (Onfasprodil) powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer

Protocol:

- Calculate the required mass of **Mij821**:

- To prepare a 10 mM stock solution, use the following formula:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 0.001 \text{ L/mL} * 358.413 \text{ g/mol} * 1000 \text{ mg/g} = 3.584 \text{ mg/mL}$
- For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.584 mg of **Mij821** powder.
- Dissolution:
 - Carefully transfer the weighed **Mij821** powder into a sterile amber microcentrifuge tube.
 - Add the calculated volume of anhydrous DMSO.
 - Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
- Storage:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage. Protect from light.

Working Solution Preparation

Materials:

- 10 mM **Mij821** stock solution in DMSO
- Appropriate sterile aqueous buffer or cell culture medium (e.g., Dulbecco's Phosphate-Buffered Saline (DPBS), Neurobasal Medium)

Protocol:

- Thaw the stock solution:
 - Thaw a single aliquot of the 10 mM **Mij821** stock solution at room temperature.

- Serial Dilution:
 - Perform serial dilutions of the stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentrations for your experiment.
 - Important: Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically $\leq 0.1\%$) to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

Experimental Protocols

The following are example protocols for in vitro assays to characterize the activity of **Mij821**.

Electrophysiology Assay: Whole-Cell Patch-Clamp on HEK293 Cells Expressing GluN1/GluN2B Receptors

This protocol is adapted from standard methods for assessing NMDA receptor modulators and can be used to determine the IC_{50} of **Mij821**.[\[6\]](#)[\[7\]](#)[\[8\]](#)

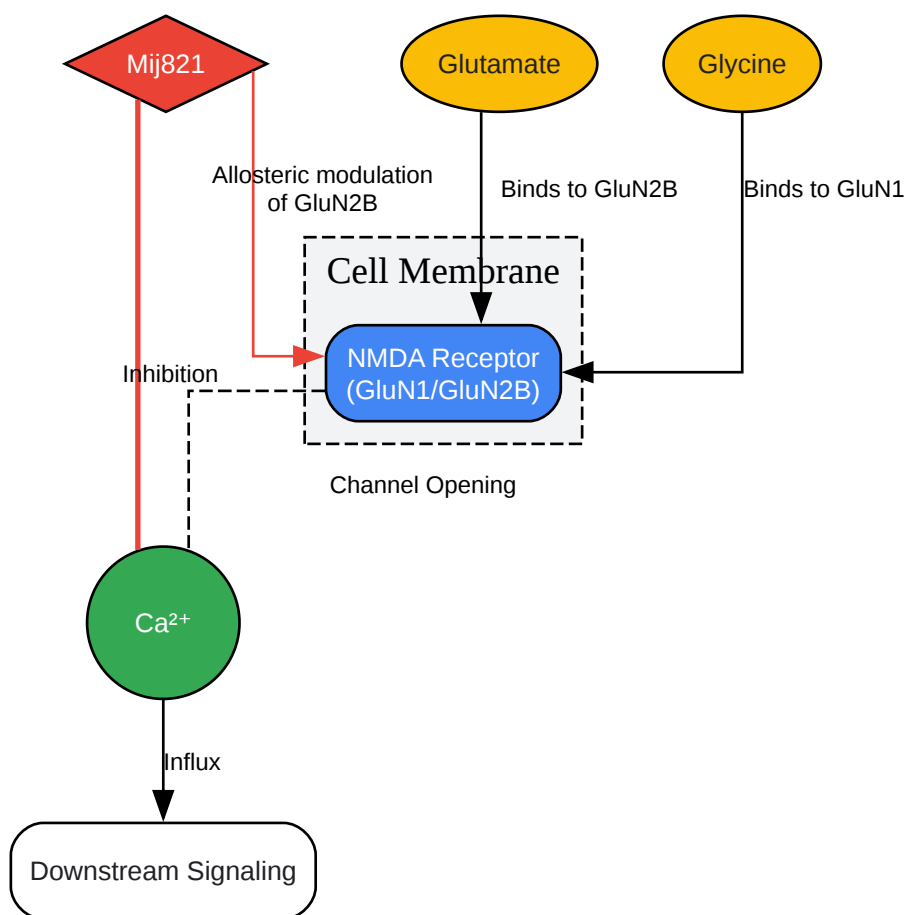
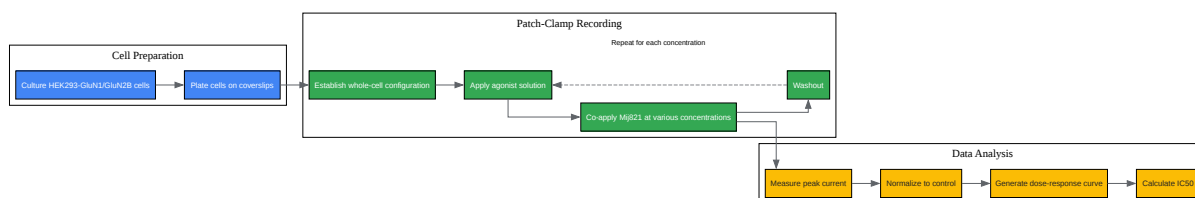
Materials:

- HEK293 cells stably or transiently expressing human GluN1 and GluN2B subunits
- Cell culture reagents (e.g., DMEM, FBS, antibiotics, selection agents)
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette pulling
- External solution (in mM): 145 NaCl, 4 KCl, 10 HEPES, 10 Glucose, 2 $CaCl_2$, pH 7.4
- Internal solution (in mM): 135 CsCl, 10 HEPES, 10 EGTA, 2 $MgCl_2$, pH 7.2
- Agonist solution: External solution supplemented with 100 μM L-glutamate and 10 μM glycine
- **Mij821** working solutions at various concentrations in agonist solution

Protocol:

- Cell Culture and Plating:
 - Culture HEK293-GluN1/GluN2B cells according to standard protocols.
 - Plate the cells onto glass coverslips at a suitable density 24-48 hours before the experiment.
- Patch-Clamp Recording:
 - Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
 - Establish a whole-cell patch-clamp configuration on a selected cell.
 - Clamp the cell at a holding potential of -70 mV.
- Data Acquisition:
 - Apply the agonist solution to elicit an inward current mediated by the NMDA receptors.
 - Once a stable baseline current is established, co-apply the agonist solution containing different concentrations of **Mij821**.
 - Record the peak inward current at each concentration of **Mij821**.
 - Wash out the compound with the agonist solution between applications to allow for recovery of the current.
- Data Analysis:
 - Measure the peak current amplitude in the presence of each **Mij821** concentration and normalize it to the control current (agonist alone).

- Plot the normalized current as a function of the **Mij821** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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